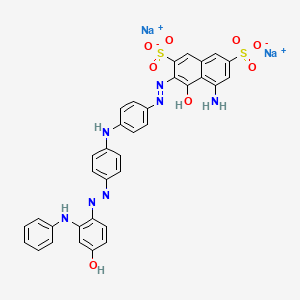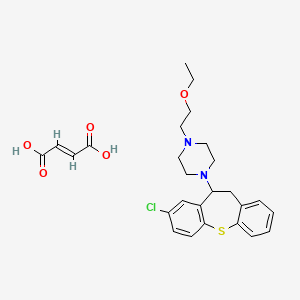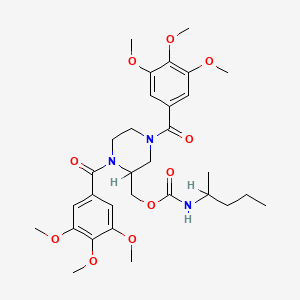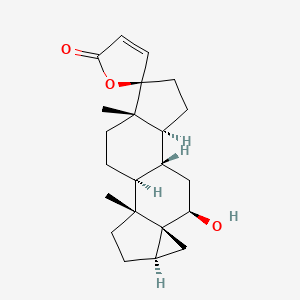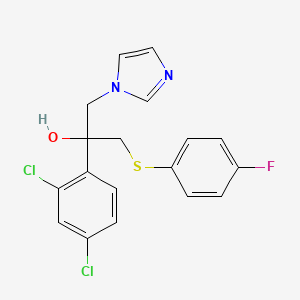
2-(2,4-Dichlorophenyl)-3-(4-fluorophenylthio)-1-(imidazol-1-yl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenyl)-3-(4-fluorophenylthio)-1-(imidazol-1-yl)-2-propanol is a synthetic organic compound that features a complex molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-3-(4-fluorophenylthio)-1-(imidazol-1-yl)-2-propanol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce dichloro substituents.
Introduction of the fluorophenylthio group: This can be achieved through a nucleophilic substitution reaction where a fluorophenylthiol reacts with an appropriate electrophilic intermediate.
Formation of the imidazolyl group: This step might involve the reaction of an imidazole derivative with a suitable halogenated intermediate.
Final coupling reaction: The final step involves coupling the previously formed intermediates under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Dichlorophenyl)-3-(4-fluorophenylthio)-1-(imidazol-1-yl)-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions might target the imidazole ring or other reducible functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogenating agents, nucleophiles like thiols or amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups at the aromatic rings.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.
Medicine: Possible applications in drug development, particularly for targeting specific molecular pathways.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dichlorophenyl)-3-(4-fluorophenylthio)-1-(imidazol-1-yl)-2-propanol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-2-propanol
- 3-(4-Fluorophenylthio)-1-(imidazol-1-yl)-2-propanol
- 2-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)-1-(imidazol-1-yl)-2-propanol
Uniqueness
2-(2,4-Dichlorophenyl)-3-(4-fluorophenylthio)-1-(imidazol-1-yl)-2-propanol is unique due to the presence of both dichlorophenyl and fluorophenylthio groups, which might confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness could be leveraged in specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
83337-46-6 |
|---|---|
Formule moléculaire |
C18H15Cl2FN2OS |
Poids moléculaire |
397.3 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)sulfanyl-3-imidazol-1-ylpropan-2-ol |
InChI |
InChI=1S/C18H15Cl2FN2OS/c19-13-1-6-16(17(20)9-13)18(24,10-23-8-7-22-12-23)11-25-15-4-2-14(21)3-5-15/h1-9,12,24H,10-11H2 |
Clé InChI |
UEGXXQUBQRSKMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1F)SCC(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


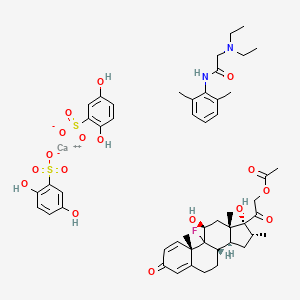
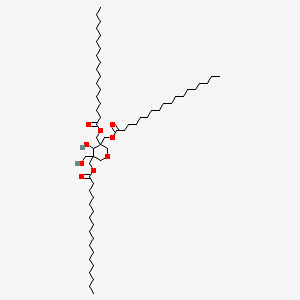
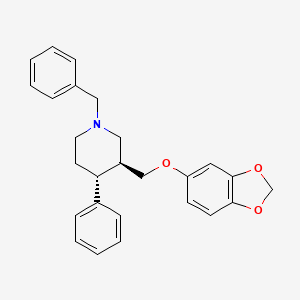

![[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid;hydrobromide](/img/structure/B15192403.png)
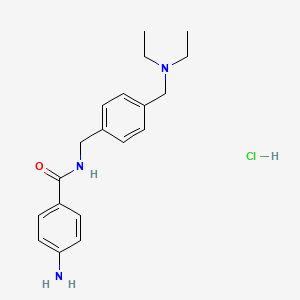
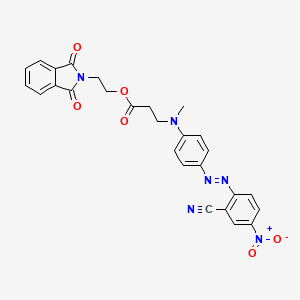
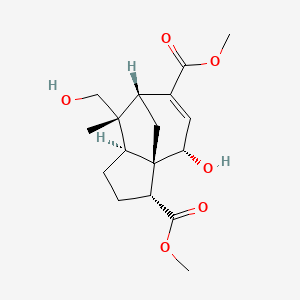
![tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate](/img/structure/B15192438.png)

